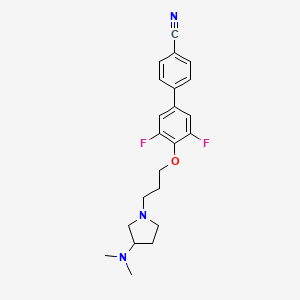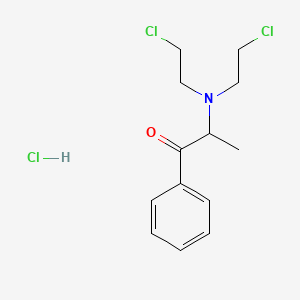
2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride is a chemical compound known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by its molecular formula C4H10Cl3N and a molecular weight of 178.49 g/mol . This compound is typically found as a white to beige crystalline powder and is soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride involves the reaction of diethanolamine with thionyl chloride. The process is carried out by dissolving thionyl chloride in chloroform and adding a mixture of diethanolamine and chloroform at a temperature below 0°C. The reaction mixture is maintained at -4 to 6°C during the addition . After the addition, the mixture is stirred at room temperature for an hour and then heated to 60-65°C until crystallization occurs. The crystals are then dissolved in anhydrous ethanol, filtered, and dried to obtain the final product with a yield of approximately 76% .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amine derivatives, while oxidation can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride has several applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate its effects on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is studied for its potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic centers, leading to the modification of proteins and nucleic acids. This interaction can disrupt normal cellular functions and is the basis for its use in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: This compound shares structural similarities and is also used in organic synthesis and medicinal chemistry.
2-Chloroethylamine hydrochloride: Another related compound used in the synthesis of various organic molecules.
2-Bromoethylamine hydrobromide: Similar in structure and used for similar applications in organic synthesis.
Uniqueness
2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable crystalline structures and its solubility in water make it particularly useful in various industrial and research applications.
Eigenschaften
CAS-Nummer |
102517-23-7 |
|---|---|
Molekularformel |
C13H18Cl3NO |
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c1-11(16(9-7-14)10-8-15)13(17)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H |
InChI-Schlüssel |
RLRXPSCOCWCXFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


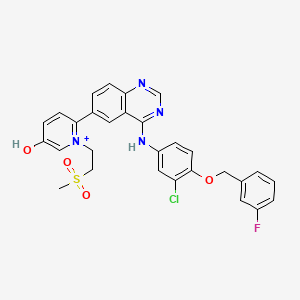
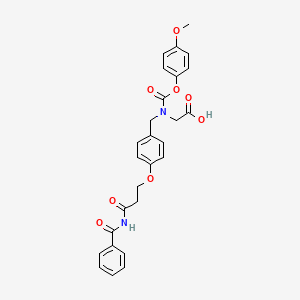
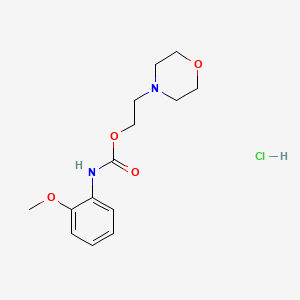
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

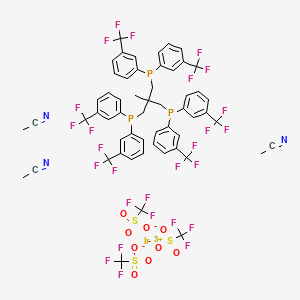
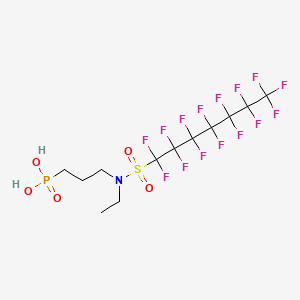
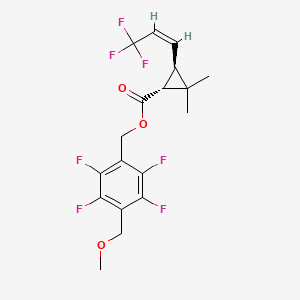
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)




